methyl 3-[4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}phenoxy)benzamido]-5-phenylthiophene-2-carboxylate
Description
Methyl 3-[4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}phenoxy)benzamido]-5-phenylthiophene-2-carboxylate is a complex thiophene-based derivative featuring multiple functional groups, including methoxycarbonyl esters, phenyl rings, and carbamoyl linkages. Its structure comprises two thiophene rings connected via a phenoxy-benzamido bridge, with additional phenyl substituents enhancing aromaticity.
Properties
IUPAC Name |
methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2O7S2/c1-45-37(43)33-29(21-31(48-33)23-9-5-3-6-10-23)39-35(41)25-13-17-27(18-14-25)47-28-19-15-26(16-20-28)36(42)40-30-22-32(24-11-7-4-8-12-24)49-34(30)38(44)46-2/h3-22H,1-2H3,(H,39,41)(H,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYPQFKZWBEJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(SC(=C5)C6=CC=CC=C6)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be deconstructed into three primary subunits:
- Methyl 3-amino-5-phenylthiophene-2-carboxylate (Left thiophene unit)
- 2-(Methoxycarbonyl)-5-phenylthiophene-3-carboxylic acid (Right thiophene unit)
- 4-(4-Carbamoylphenoxy)benzamido linker
Synthesis of Methyl 3-Amino-5-phenylthiophene-2-carboxylate
This intermediate, cataloged under CAS 100063-22-7, is commercially available (PubChem CID 14536178). It is synthesized via:
Preparation of 2-(Methoxycarbonyl)-5-phenylthiophene-3-carboxylic Acid
This subunit is synthesized through:
Stepwise Assembly of the Target Compound
Formation of the Phenoxy-Benzamido Linker
The central scaffold is constructed via:
- Synthesis of 4-hydroxybenzoic acid derivative :
- Carbamoyl introduction :
- Phenoxy bridge formation :
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carbamoyl formation | THF, 0°C → RT, 12 h | 85% | |
| Mitsunobu coupling | DIAD, PPh₃, DCM, 24 h | 62% |
Final Amide Coupling
The phenoxy-linked intermediate is acylated with 4-(chlorocarbonyl)benzoic acid, followed by esterification:
- Activation of benzoic acid : Treatment with thionyl chloride (SOCl₂) to form 4-(chlorocarbonyl)benzoic acid chloride.
- Amide bond formation : Reaction with methyl 3-amino-5-phenylthiophene-2-carboxylate in DMF with Et₃N as a base.
Optimization Insights
Alternative Synthetic Routes
One-Pot Multi-Component Approach
Inspired by dithiolopyridine syntheses, a three-component reaction involving:
- Methyl 3-amino-5-phenylthiophene-2-carboxylate
- 2-(Methoxycarbonyl)-5-phenylthiophene-3-carbonyl chloride
- 4,4'-Dihydroxybiphenyl
Conditions : Ethanol, morpholine, 80°C, 48 h.
Yield : 41% (lower due to steric hindrance).
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
methyl 3-[4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}phenoxy)benzamido]-5-phenylthiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
methyl 3-[4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}phenoxy)benzamido]-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of methyl 3-[4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}phenoxy)benzamido]-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several thiophene-based derivatives documented in the evidence:
Ethyl 5-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate (): Core Structure: Thiophene with ester and carbamoyl groups. Key Differences: Ethyl ester substituents (vs. methyl esters in the target compound) and a 4-methylbenzoyl group instead of a phenoxy-benzamido bridge.
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (): Core Structure: Simpler thiophene with an amino group and ethyl ester. Key Differences: Lack of carbamoyl and phenoxy-benzamido linkages. Implications: The amino group could enhance hydrogen-bonding capacity, improving solubility but reducing metabolic stability compared to the target compound’s carbamoyl groups .
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (): Core Structure: Thiadiazole with methoxybenzoate and carbamoyl groups. Key Differences: Thiadiazole ring (vs. thiophene) and a shorter linker between aromatic systems.
Physicochemical Properties
A comparative analysis of molecular weight (MW), solubility, and logP is summarized below:
- Key Observations: The target compound’s high MW and aromaticity likely reduce solubility, a common challenge in drug development for similar derivatives .
Challenges :
- Steric hindrance from multiple phenyl groups may reduce reaction yields.
- Purification of such high-MW compounds requires advanced techniques like automated flash chromatography () .
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A thiophene ring system, which is known for its electron-rich properties.
- Functional Groups : Contains carbamoyl, methoxycarbonyl, and phenoxy groups that contribute to its biological activity.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 492.59 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways in pathogens, particularly those affecting Plasmodium falciparum (the malaria parasite) and other similar organisms.
- Antimicrobial Properties : The presence of thiophene and phenyl groups may enhance its interaction with microbial membranes, leading to antimicrobial effects.
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of PfATCase
A recent study evaluated the compound's ability to inhibit aspartate transcarbamoylase (ATCase) from Plasmodium falciparum. The findings revealed:
- IC50 Values : The compound displayed an IC50 value of 2.4 µM against PfATCase, indicating potent inhibition.
- Selectivity : It showed significantly higher selectivity for the parasite enzyme compared to the human homolog (IC50 > 1000 µM), suggesting a favorable therapeutic window for antimalarial applications.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on human lymphocyte cultures, revealing:
- Safety Profile : The compound did not exhibit cytotoxic effects at concentrations up to 100 µM, indicating a potentially safe profile for further development.
Case Study 3: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications in the chemical structure influenced biological activity:
- Modification Impact : Variations in the phenoxy and carbamoyl groups significantly affected both potency and selectivity against target enzymes.
Q & A
Q. What synthetic strategies are commonly employed to prepare this thiophene-based compound?
The synthesis typically involves multi-step reactions, including:
- Gewald Reaction : A key method for constructing the thiophene core by reacting ethyl cyanoacetate with acetoacetanilide and sulfur under controlled conditions .
- Functional Group Modifications : Subsequent acylation or carbamoylation steps introduce aromatic substituents (e.g., phenylcarbamoyl, methoxybenzamido groups) .
- Coupling Reactions : Phenoxybenzamido linkages are formed via nucleophilic aromatic substitution or esterification . Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and ensuring intermediate purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic and ester carbonyl signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, confirming substituent placement .
- IR Spectroscopy : Detects functional groups like amides (N–H stretches at ~3300 cm) and esters (C=O stretches at ~1700 cm) .
Q. How can researchers address solubility challenges during purification?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by recrystallization in ethanol/water mixtures .
- Chromatography : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves closely related byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature Control : Lower temperatures (0–5°C) during acylation steps minimize side reactions (e.g., over-substitution) .
- Catalyst Use : Triethylamine or DMAP accelerates carbamoylation by activating carbonyl groups .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor cyclization, while DMF enhances solubility of intermediates . Example Table :
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Gewald Reaction | Ethanol, 80°C, 12 hrs | 65% → 78% | |
| Acylation | DCM, 0°C, 2 eq. acyl chloride | 50% → 82% |
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping aromatic signals .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
- Computational Modeling : DFT calculations predict C NMR chemical shifts, aiding in structural assignments .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-donating groups (OMe) on phenyl rings to assess electronic effects on bioactivity .
- Biological Assays : Test inhibition of protein kinases (e.g., EGFR, VEGFR) using enzyme-linked immunosorbent assays (ELISA) .
- Data Analysis : Use QSAR models to correlate logP values with cellular permeability .
Q. What strategies mitigate degradation during biological testing?
- Stability Studies : Perform HPLC monitoring under physiological conditions (pH 7.4, 37°C) to identify labile groups (e.g., ester linkages) .
- Prodrug Design : Replace methyl esters with tert-butyl esters to enhance hydrolytic stability .
Contradictions and Troubleshooting
Q. Why do discrepancies arise in reported biological activities for thiophene derivatives?
- Purity Issues : Trace impurities (e.g., unreacted acyl chlorides) can non-specifically inhibit enzymes. Validate purity via HPLC (>95%) before testing .
- Assay Variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using positive controls (e.g., doxorubicin) to normalize data .
Q. How to troubleshoot low yields in phenoxybenzamido coupling steps?
- Activation Reagents : Use HATU or EDC/HOBt for efficient amide bond formation .
- Steric Hindrance : Introduce bulky groups (e.g., trimethoxybenzamido) in a stepwise manner to reduce steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
